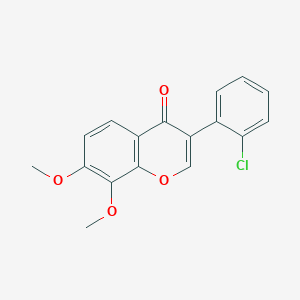
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of triazine-based compounds and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve the inhibition of S-adenosylmethionine (SAM) decarboxylase, an enzyme involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and the inhibition of SAM decarboxylase leads to the disruption of these processes, resulting in cell death.
Biochemical and Physiological Effects:
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been found to have a wide range of biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of immune response. N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. One area of interest is the development of more stable formulations of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine for use in cancer therapy. Another area of research is the identification of new targets for N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine, which could lead to the discovery of new therapeutic applications. Additionally, the use of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine as a radioprotective agent and its potential use in combination with other anticancer drugs are also areas of interest for future research.
Conclusion:
In conclusion, N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its unique mechanism of action and selective targeting of cancer cells make it a promising candidate for cancer therapy. While there are some limitations to its use, ongoing research on N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is likely to uncover new potential applications and improve its efficacy and safety.
合成方法
The synthesis of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine involves the reaction of 4-morpholinylamine with N-methylthiourea, followed by the addition of cyanogen bromide. The final product is obtained by reacting the intermediate with ammonia. The synthesis of N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a complex process that requires careful attention to detail and proper handling of the reagents.
科学研究应用
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, antiviral, and antimicrobial properties. N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has also been studied for its potential use as a diagnostic tool in cancer imaging and as a radioprotective agent.
属性
IUPAC Name |
N-methyl-4-methylsulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS/c1-10-7-11-8(13-9(12-7)16-2)14-3-5-15-6-4-14/h3-6H2,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLYLLSCIVBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)SC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)


![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)


![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)
![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)
![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)